
2-Chloro-6-iodoquinoline
概要
説明
2-Chloro-6-iodoquinoline is a chemical compound with the molecular formula C9H5ClIN . It has an average mass of 289.500 Da and a mono-isotopic mass of 288.915497 Da .
Synthesis Analysis
Quinoline, the core structure of 2-Chloro-6-iodoquinoline, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for 2-Chloro-6-iodoquinoline is 1S/C9H5ClIN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H . This indicates that the compound has a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Indenoquinolinones have been synthesized from 2-haloquinoline-3-carbaldehyde through Pd-mediated simultaneous C–H (aldehyde) and C–X bond activation . DFT studies were performed to investigate the mechanistic pathway, and in situ UV–Vis studies indicate the presence of Pd (II) intermediate species .Physical And Chemical Properties Analysis
2-Chloro-6-iodoquinoline is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用
Drug Discovery and Medicinal Chemistry
2-Chloro-6-iodoquinoline: serves as a vital scaffold in drug discovery due to its structural significance in medicinal chemistry. It’s a key component for synthesizing various biologically active molecules, particularly in the development of new pharmaceuticals .
Synthesis of Antimicrobial Agents
Recent studies have shown that derivatives of 2-Chloro-6-iodoquinoline exhibit promising antimicrobial activity. The introduction of the iodine atom into the quinoline structure has been found to enhance the compound’s efficacy against various microbial strains .
Organic Synthesis
In synthetic organic chemistry, 2-Chloro-6-iodoquinoline is used as a reactant for various catalyzed reactions. For example, it’s employed in room temperature CuI-catalyzed N-arylation, which is a critical step in constructing complex organic molecules .
Biofilm Inhibition
The derivatives of 2-Chloro-6-iodoquinoline have been studied for their effects on microbial adhesion, which is the initial stage of biofilm development. This application is crucial in preventing the spread of infections, especially in medical devices .
Heterocyclic Compound Synthesis
As a heterocyclic compound, 2-Chloro-6-iodoquinoline is an essential segment for the synthesis of natural and synthetic compounds that have industrial and medicinal applications. Its versatility makes it a significant molecule in the field of heterocyclic chemistry .
Environmental Impact Studies
The synthesis and application of 2-Chloro-6-iodoquinoline derivatives are also studied for their environmental impact. Research focuses on developing synthesis protocols that minimize side effects on the environment .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
将来の方向性
作用機序
Target of Action
It is structurally similar to clioquinol , an antifungal agent, suggesting that it may also target fungal cells
Mode of Action
The exact mode of action of 2-Chloro-6-iodoquinoline is currently unknown . As a structural analog of Clioquinol, it may share a similar mechanism, which involves interfering with the cell’s metabolic processes, leading to cell death . .
Biochemical Pathways
Given its structural similarity to Clioquinol, it might interfere with the biochemical pathways of fungal cells, leading to their death . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
It is also an inhibitor of CYP1A2 and CYP2C19, which are important enzymes involved in drug metabolism . These properties could impact the bioavailability of the compound.
Result of Action
Based on its structural similarity to Clioquinol, it may exert antifungal effects . .
Action Environment
The action of 2-Chloro-6-iodoquinoline could be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored in a dark place at 2-8°C . Additionally, its solubility could influence its efficacy, as it is moderately soluble . These factors could potentially affect the compound’s action, efficacy, and stability.
特性
IUPAC Name |
2-chloro-6-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLKNANWWDCXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601125 | |
| Record name | 2-Chloro-6-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-iodoquinoline | |
CAS RN |
124467-20-5 | |
| Record name | 2-Chloro-6-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-iodo-quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-chloro-6-iodoquinoline in the synthesis of thiazolidin-4-ones and what biological activity do these synthesized compounds exhibit?
A1: 2-Chloro-6-iodoquinoline serves as a crucial starting material in synthesizing thiazolidin-4-one derivatives []. The process involves reacting 2-chloro-6-iodoquinoline-3-carbaldehyde with various amines to form N-aryl-2-chloro-6-iodoquinolin-3-yl azomethines. These intermediates then undergo a cyclocondensation reaction with thioglycolic acid to yield the desired thiazolidin-4-ones []. These synthesized thiazolidin-4-ones have shown promising results in preliminary antimicrobial screenings against various microbes [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane](/img/structure/B54234.png)
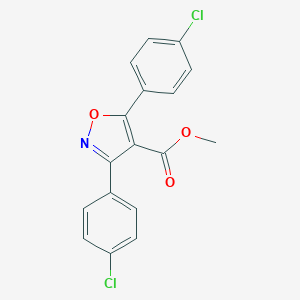
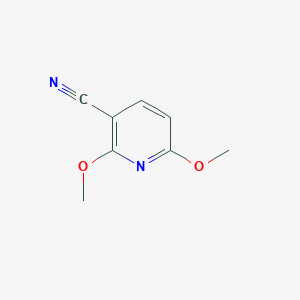
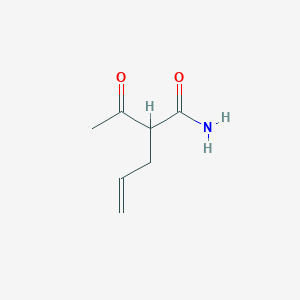

![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B54247.png)
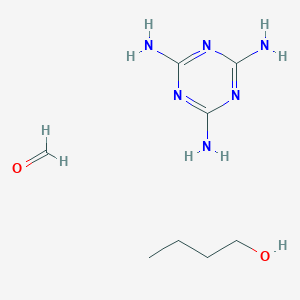
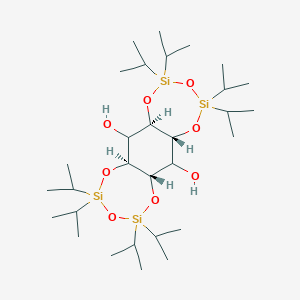

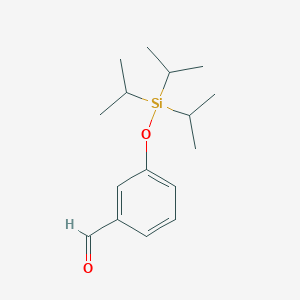
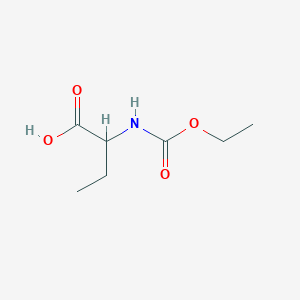
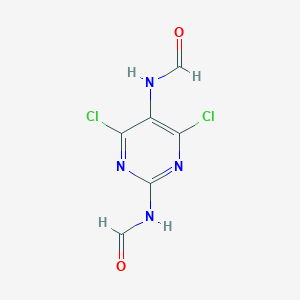
![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)
